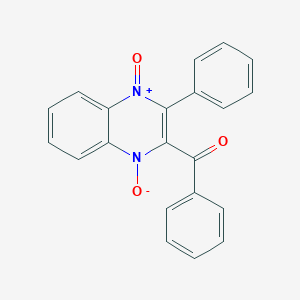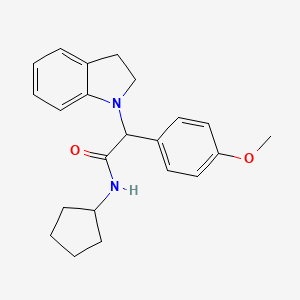
Pentaerythritol dioleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaerythritol dioleate is an ester derived from pentaerythritol and oleic acid. It is a versatile compound widely used in various industrial applications due to its unique chemical properties. This compound is known for its excellent lubricating properties, making it a valuable component in the formulation of lubricants, plasticizers, and other specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentaerythritol dioleate is typically synthesized through an esterification reaction between pentaerythritol and oleic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions. The mole ratio of oleic acid to pentaerythritol is usually maintained at approximately 4:1. The reaction mixture is heated to around 210°C under a vacuum to facilitate the removal of water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure optimal yield and purity of the product. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Pentaerythritol dioleate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated products, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
Pentaerythritol dioleate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and as a reagent in organic reactions.
Biology: It is used in the formulation of biological assays and as a component in cell culture media.
Medicine: It is investigated for its potential use in drug delivery systems and as a lubricant in medical devices.
Industry: It is widely used in the production of lubricants, plasticizers, and other specialty chemicals due to its excellent lubricating properties
Mécanisme D'action
The mechanism of action of pentaerythritol dioleate involves its interaction with various molecular targets and pathways. As a lubricant, it reduces friction between surfaces by forming a thin film that prevents direct contact. This film formation is facilitated by the ester functional groups, which interact with the surfaces and provide a smooth, slippery layer. In biological systems, this compound can interact with cell membranes and proteins, potentially affecting their function and stability.
Comparaison Avec Des Composés Similaires
Pentaerythritol Tetraoleate: Similar to pentaerythritol dioleate but with four oleate groups instead of two.
Pentaerythritol Triacetate: An ester of pentaerythritol with three acetate groups.
Trimethylolpropane Trioleate: An ester derived from trimethylolpropane and oleic acid.
Comparison: this compound is unique due to its specific esterification with two oleic acid molecules, providing a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a lubricant and plasticizer compared to its counterparts, which may have different esterification patterns and thus different physical and chemical properties .
Propriétés
Numéro CAS |
25151-96-6 |
|---|---|
Formule moléculaire |
C41H76O6 |
Poids moléculaire |
665.0 g/mol |
Nom IUPAC |
[2,2-bis(hydroxymethyl)-3-octadec-9-enoyloxypropyl] octadec-9-enoate |
InChI |
InChI=1S/C41H76O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)46-37-41(35-42,36-43)38-47-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,42-43H,3-16,21-38H2,1-2H3 |
Clé InChI |
BJXXCOMGRRCAGN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCC=CCCCCCCCC |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)(CO)CO |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCC=CCCCCCCCC |
Key on ui other cas no. |
25151-96-6 |
Description physique |
Liquid; Other Solid |
Synonymes |
pentol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[oxo-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinolin-3-yl]methyl]-4-piperidinecarboxamide](/img/structure/B1230425.png)
![1-methyl-N-[4-(4-morpholinyl)phenyl]-2-quinolinimine](/img/structure/B1230426.png)
![N-(2-furanylmethyl)-N'-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]butanediamide](/img/structure/B1230427.png)
![N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide](/img/structure/B1230428.png)
![(8R,9R,10S,13R,14S,17S)-10,13-dimethyl-17-[2-(6-sulfanylidene-3H-purin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1230430.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1230433.png)

![2-[(4-Chloro-3-nitrophenyl)-oxomethyl]benzoic acid [2-[di(propan-2-yl)amino]-2-oxoethyl] ester](/img/structure/B1230439.png)

![12-Imino-9-methyl-10,11-dioxatricyclo[5.3.2.0~1,6~]dodecane-7,8,8-tricarbonitrile](/img/structure/B1230446.png)
![{[(1r,7r)-4-(4-Acetamidophenyl)-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-1-yl]carbamoyloxy}acetic acid](/img/structure/B1230448.png)
![N-(4-fluorophenyl)-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]acetamide](/img/structure/B1230449.png)
![1-(4-Bromophenyl)-1'-methyl-6'-nitro-2'-phenylspiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione](/img/structure/B1230451.png)
